N,N'-Diethyl-N,N'-dimethylethylenediamine chemical structure
N,N'-Diethyl-N,N'-dimethylethylenediamine chemical structure
Technical Whitepaper: -Diethyl- -dimethylethylenediamine (DEDMEDA)[1]
Executive Summary
-Diethyl-This guide details the structural advantages of DEDMEDA in organometallic catalysis and Atomic Layer Deposition (ALD), providing a validated synthesis protocol and handling framework for high-purity applications.[1]
Chemical Identity & Structural Analysis[1]
DEDMEDA functions primarily as a bidentate Lewis base.[1] Its utility is defined by the specific steric environment created by the ethyl groups on the nitrogen centers, which modulate the reactivity of coordinated metal ions (e.g., Lithium, Zinc, Magnesium) more effectively than its permethylated analogs.[1]
Physicochemical Profile[1][2]
| Property | Specification |
| IUPAC Name | |
| CAS Number | 106-66-1 |
| Molecular Formula | |
| Molecular Weight | 144.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Est.) | 155°C - 165°C (at 760 mmHg) |
| Solubility | Miscible in ethanol, ether, hexane, toluene; Soluble in water (exothermic) |
| Ligand Type | Bidentate (Chelating), |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the symmetrical structure and the potential for chelation.
Figure 1: Structural connectivity and bidentate coordination mode of DEDMEDA.
Synthesis Protocol: Eschweiler-Clarke Methylation[1]
While DEDMEDA can be synthesized via the reaction of 1,2-dichloroethane with
The preferred laboratory-scale method is the Eschweiler-Clarke methylation of the commercially available precursor
Reaction Scheme
(Where R includes the ethyl group and the ethylene bridge)Step-by-Step Methodology
Safety Pre-check: Perform in a fume hood. Formaldehyde is a carcinogen; Formic acid is corrosive.[1]
-
Reagent Preparation:
-
Charge a 500 mL round-bottom flask with
-Diethylethylenediamine (0.1 mol, 11.6 g). -
Cool the flask to 0°C in an ice bath.
-
-
Acid Addition (Causality: Exotherm Control):
-
Aldehyde Addition:
-
Reflux (The Driving Force):
-
Work-up & Isolation:
-
Purification:
Synthesis Logic Flow
Figure 2: Mechanistic pathway of the Eschweiler-Clarke synthesis.[1]
Applications & Coordination Chemistry[1][4][5]
Organolithium Tuning
In drug discovery, lithiation reactions often require specific aggregates.[1]
-
TMEDA: Forms tight, 5-membered chelates, often creating monomeric, highly reactive butyl-lithium species.[1]
-
DEDMEDA: The ethyl groups introduce steric clash that prevents the formation of overly stable aggregates.[1] This is crucial when enantioselective deprotonation is required, as the bulkier ligand can influence the stereochemical outcome of the reaction.[1]
Atomic Layer Deposition (ALD)
DEDMEDA is an emerging precursor ligand for Zinc and Copper ALD processes.[1]
-
Volatility: The replacement of hydrogen (in secondary amines) with methyl/ethyl groups eliminates hydrogen bonding, significantly increasing volatility—a critical requirement for ALD precursors.[1]
-
Thermal Stability: The absence of
-hydrogens on the nitrogen (it is tertiary) prevents low-temperature decomposition pathways, allowing for wider ALD temperature windows.[1]
Safety & Handling (EHS)[1]
DEDMEDA is a hazardous amine.[1] Strict adherence to the following protocols is mandatory.
| Hazard Class | GHS Category | Precautionary Measure |
| Flammability | Category 3 | Ground all glassware; use spark-proof tools.[1] Flash point estimated ~35-45°C. |
| Skin Corrosion | Category 1B | Wear nitrile gloves (double gloving recommended) and face shield.[1] |
| Acute Toxicity | Category 4 (Oral) | Do not pipette by mouth.[1] Work strictly in a fume hood. |
Spill Protocol:
-
Absorb with vermiculite or dry sand.[1]
-
Neutralize with dilute acetic acid before disposal as hazardous organic waste.[1]
References
-
PubChem. (n.d.).[1] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 55(11), 4571–4587.[1] (Foundational chemistry for the Eschweiler-Clarke protocol).
